molecular formula C14H11FO2 B182335 3-(Benzyloxy)-4-fluorobenzaldehyde CAS No. 103438-91-1

3-(Benzyloxy)-4-fluorobenzaldehyde

Cat. No. B182335
M. Wt: 230.23 g/mol
InChI Key: SJTDGEBYNOHSTC-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-4-fluorobenzaldehyde” is a chemical compound that is used as a pharmaceutical intermediate . It is a type of organic compound known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The Schiff base ligands obtained from this reaction are then used to synthesize metal complexes .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-4-fluorobenzaldehyde” can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .

Scientific Research Applications

Synthesis of Chalcone Derivatives

  • Scientific Field: Pharmaceutical and Medicinal Chemistry .
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
  • Methods of Application: The chalcone derivatives were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results: The synthesized compounds were screened for antimicrobial activity .

Synthesis of Cyclization Products

  • Scientific Field: Pharmaceutical Sciences .
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde is used in the synthesis of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester .
  • Methods of Application: The molecular structure of the cyclization product was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results: The cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester led to the obtainment of an unexpected byproduct .

Synthesis of Fragrance and Flavoring Agents

  • Scientific Field: Industrial Chemistry.
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent.
  • Methods of Application: The specific methods of application are not detailed in the source.
  • Results: The result is the production of benzyl acetate, a compound used in the fragrance and flavor industry.

Inhibition of Excitatory Amino Acid Transporters (EAATs)

  • Scientific Field: Neurochemistry.
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde is used as a selective inhibitor of excitatory amino acid transporters (EAATs).
  • Methods of Application: The specific methods of application are not detailed in the source.
  • Results: The compound’s ability to inhibit EAATs is one of its primary applications.

Benzylic Oxidations and Reductions

  • Scientific Field: Organic Chemistry .
  • Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-4-fluorobenzaldehyde, are activated toward free radical attack . This property is used in various chemical reactions, including SN1, SN2, and E1 reactions .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The susceptibility of alkyl side-chains to oxidative degradation is a key result of this property .

Synthesis of Neurotrophic Compounds

  • Scientific Field: Neurochemistry .
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used in the synthesis of neurotrophic compounds, such as (-)-talaumidin .
  • Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
  • Results: The result is the production of neurotrophic compounds, which have potential applications in neurochemistry .

Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

  • Scientific Field: Organic Chemistry .
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
  • Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
  • Results: The result is the production of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

Synthesis of (-)-talaumidin

  • Scientific Field: Neurochemistry .
  • Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
  • Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
  • Results: The result is the production of (-)-talaumidin, a neurotrophic compound .

Safety And Hazards

“3-(Benzyloxy)-4-fluorobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-fluoro-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTDGEBYNOHSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340074
Record name 3-(Benzyloxy)-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-fluorobenzaldehyde

CAS RN

103438-91-1
Record name 3-Benzyloxy-4-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103438-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

54 mg of 4-fluoro-3-hydroxybenzaldehyde was dissolved in 2 ml of 2-propanol, and 73 mg of benzyl chloride, 80 mg of potassium carbonate and 5 mg of sodium iodide were added to the solution. The mixture was heated under reflux for 7 hours with stirring. The reaction mixture was diluted with ethyl ether, and the inorganic salts were removed by filtration. The filtrate was evaporated under reduced pressure, and purified by silica gel column chromatography (Wakogel C-200, 5 g; eluting solvent: hexane/ethyl acetate=20/1), and then recrystallized from chloroform/hexane to give 77 mg of 3-benzyloxy-4-fluorobenzaldehyde as colorless needles having a melting point of 68° to 69° C.
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring solution of [3-(benzyloxy)-4-fluorophenyl]methanol (14 mg) in DCM (0.7 mL) was added manganese dioxide (140 mg) at ambient temperature. After 22 hours, the reaction mixture was filtered through a bed of Celite and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=10:1) to give 3-(benzyloxy)-4-fluorobenzaldehyde (13 mg).
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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